2,4-Dichlorophenol

Übersicht

Beschreibung

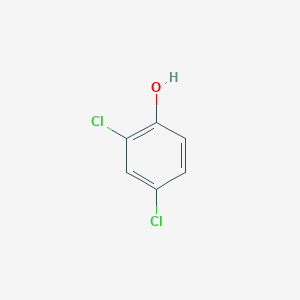

2,4-Dichlorophenol (C₆H₄Cl₂O; CAS 120-83-2) is a chlorinated phenolic compound with two chlorine atoms at the 2 and 4 positions of the benzene ring. It is a synthetic intermediate in the production of herbicides (e.g., 2,4-dichlorophenoxyacetic acid) and antihelminthic pesticides . Its environmental persistence stems from its resistance to biodegradation, with primary exposure pathways including inhalation of contaminated air and ingestion of contaminated food or water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenol is synthesized by the chlorination of phenol. The process involves the chloridation of phenol or ortho-chlorophenol using a mixture of boric acid, phenyl sulfide, and ferric trichloride as catalysts . The reaction conditions typically include maintaining a controlled temperature and ensuring the presence of the catalyst to achieve the desired chlorination.

Industrial Production Methods: On an industrial scale, this compound is produced by chlorinating phenol in the presence of a catalyst. The annual worldwide production is estimated at 88 million pounds . The process involves the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Photo-Fenton-like Reactions

The Fe³⁺/H₂O₂/UVC system demonstrates pH-dependent kinetics for 2,4-DCP degradation :

-

Low [Fe³⁺] : Follows pseudo first-order kinetics.

-

High [Fe³⁺] : Exhibits non-conventional kinetics, modeled using initial decay rate () and final decay fraction ().

| Parameter | Effect on Degradation Efficiency | Optimal Range |

|---|---|---|

| [Fe³⁺] | ↑ Efficiency up to saturation | 0.1–1.0 mM |

| [H₂O₂] | Proportional to | 5–20 mM |

| pH | Optimal at acidic conditions | 2.5–3.5 |

Mechanism : Hydroxyl radicals (·OH) generated via Fe³⁺/H₂O₂ photolysis attack 2,4-DCP, forming intermediates like chlorinated quinones and organic acids .

UV/Persulfate (UV/PS) Activation

UV-activated persulfate (S₂O₈²⁻) degrades 2,4-DCP with a pseudo-first-order rate constant of . Key factors include:

Pathways :

-

Hydroxylation : ·OH addition to aromatic rings.

-

Dechlorination : Cleavage of C–Cl bonds via sulfate radicals (SO₄·⁻) .

Integrated Photoelectrocatalytic Oxidation (PECO) and Electro-Fenton

A hybrid reactor combining TiO₂ photoanode and Fe anode enhances 2,4-DCP degradation by 30–40% compared to standalone processes :

-

pH Range : Effective across pH 3–7 due to synergistic ·OH generation.

-

Mechanism :

Fenton’s Reaction Optimization

A multivariable study using Fe²⁺/H₂O₂ identified optimal conditions for 2,4-DCP degradation :

| Variable | Optimal Value | Effect on Degradation () |

|---|---|---|

| [Fe²⁺] | 0.5 mM | ↑ by 2.5× vs. 0.1 mM |

| [H₂O₂] | 10 mM | Excess H₂O₂ scavenges ·OH |

| Temperature | 30°C | Higher temperatures reduce H₂O₂ stability |

Kinetic Model :

Electrochemical Oxidation

A poly(eosin Y)/MWNTs-OH composite electrode achieved 2,4-DCP detection and degradation with:

-

pH Dependence : Optimal at pH 3.0 due to enhanced ionization of 2,4-DCP .

-

Electron Transfer : 2,4-DCP oxidation involves 2 electrons and 2 protons :

Reaction Intermediates and Pathways

LC/MS and kinetic studies identify primary degradation routes :

| Pathway | Key Intermediates | Final Products |

|---|---|---|

| Hydroxylation | 2,4-Dichlororesorcinol | Chlorinated aliphatic acids |

| Dechlorination | 4-Chlorophenol, Phenol | CO₂, H₂O, Cl⁻ |

Comparative Analysis of Degradation Methods

| Method | Rate Constant () | pH Range | Time for 90% Degradation |

|---|---|---|---|

| UV/PS | 5–8 | 90 min | |

| Photo-Fenton | 2.5–3.5 | 25 min | |

| Electro-Fenton/PECO | 3–7 | 15 min | |

| Fenton’s Reagent | 2–4 | 20 min |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

2,4-Dichlorophenol is produced by the chlorination of phenol and has the molecular formula C₆H₄Cl₂O. It appears as a white solid with mild acidity (pKa = 7.9) and is known for its moderate solubility in water. The global production of 2,4-DCP is estimated at around 88 million pounds annually .

Industrial Applications

1. Herbicide Production:

- Precursor for Herbicides: 2,4-DCP is primarily used in the synthesis of herbicides, notably 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely employed in agricultural practices to control broadleaf weeds .

- Synthesis of Other Chemicals: It serves as an intermediate in the production of other chlorinated compounds used in pest control and agricultural chemicals .

2. Pharmaceutical Applications:

- Synthesis of Anthelmintics: 2,4-DCP is utilized in the synthesis of compounds used to treat parasitic infections .

- Germicides and Antiseptics: It finds applications as a germicide and antiseptic in various pharmaceutical formulations .

3. Environmental Monitoring:

- Toxicity Assessment: Research has shown that 2,4-DCP can be effectively monitored using electrochemical sensors to evaluate its toxicity levels in biological systems such as HepG2 cells. The IC₅₀ values were determined to be approximately 201.07 μM and 252.83 μM based on different electrochemical signals .

Environmental Impact

The presence of 2,4-DCP in aquatic environments raises concerns due to its toxicity and potential genotoxic effects. Studies indicate that exposure to 2,4-DCP can lead to DNA damage through reactive oxygen species (ROS) accumulation in aquatic organisms like goldfish, highlighting its ecological risks .

Case Studies

Case Study 1: Genotoxicity in Aquatic Life

- A study conducted on goldfish revealed that exposure to varying concentrations of 2,4-DCP resulted in significant DNA double-strand breaks (DSBs) in erythrocytes and hepatocytes. The research established a dose-dependent relationship between exposure levels and genotoxicity, emphasizing the need for monitoring this compound in water bodies .

Case Study 2: Electrochemical Detection

- An innovative electrochemical approach was developed to quantify and assess the toxicity of 2,4-DCP using a poly(eosin Y)/multi-walled carbon nanotubes composite modified electrode. This method demonstrated high sensitivity and could serve as a rapid assessment tool for environmental toxicity monitoring .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Agriculture | Precursor for herbicides (e.g., 2,4-D) | Widely used for weed control |

| Pharmaceuticals | Synthesis of anthelmintics | Utilized for treating parasitic infections |

| Environmental Monitoring | Toxicity assessment | Effective monitoring tool for assessing ecological risks |

| Chemical Manufacturing | Intermediate for various chlorinated compounds | Essential for producing germicides and disinfectants |

Wirkmechanismus

The mechanism of action of 2,4-Dichlorophenol involves its interaction with various molecular targets and pathways:

Adsorption and Reduction: It undergoes adsorption and reduction processes, particularly in environmental applications where it is used to remove pollutants.

Electrophilic Substitution: The chlorine atoms in this compound can be replaced by other substituents through electrophilic substitution reactions.

Biodegradation: Microorganisms can degrade this compound, leading to the formation of less toxic compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Chlorophenols

Physicochemical Properties

Table 1 compares key properties of 2,4-DCP with other dichlorophenols:

| Compound | CAS Number | Molecular Formula | Chlorine Positions | Water Solubility (mg/L) | Log Kow |

|---|---|---|---|---|---|

| 2,4-Dichlorophenol | 120-83-2 | C₆H₄Cl₂O | 2,4 | 4,500 | 3.06 |

| 2,5-Dichlorophenol | 15950-66-0 | C₆H₄Cl₂O | 2,5 | 2,800 | 3.22 |

| 2,3-Dichlorophenol | 576-24-9 | C₆H₄Cl₂O | 2,3 | 1,200 | 2.84 |

| 3,4-Dichlorophenol | 95-95-4 | C₆H₄Cl₂O | 3,4 | 1,050 | 3.33 |

Data derived from Agency for Toxic Substances and Disease Registry (ATSDR) and experimental studies.

- Water Solubility : 2,4-DCP has higher solubility (4,500 mg/L) than 2,3-DCP (1,200 mg/L) due to steric and electronic effects of chlorine substitution.

Environmental Behavior and Exposure

- Sources :

- Half-Lives : Both 2,4- and 2,5-DCP have short environmental half-lives (30 minutes–3 days) due to rapid photodegradation and microbial action .

- Human Exposure: Urinary 2,4-DCP levels are higher in women and non-Hispanic Blacks, linked to dietary and occupational exposure . 2,5-DCP exposure correlates with dermal contact from chlorinated water .

Toxicity and Health Effects

- Oxidative Stress: 2,4-DCP induces 2.5-fold higher oxidative stress in human erythrocytes than phenol, measured by H₂DCFDA fluorescence (p < 0.05) .

- Comparative Toxicity: 2,4-DCP is more toxic than phenol, 2,4-dimethylphenol, and catechol, causing hemoglobin denaturation at lower concentrations (EC₅₀ = 0.8 mM vs. 1.2 mM for phenol) . In surface water, 2,4-DCP exceeds toxicity thresholds for aquatic life at concentrations >93 µg/L .

Degradation and Remediation

Table 2 compares degradation efficiencies of 2,4-DCP and similar compounds:

- Synergistic Effects: In mixtures, 2,4-DCP enhances phenol degradation (94% removal) via radical-mediated reactions .

- Persistence : 2,4-DCP degrades faster than 2,5-DCP under sunlight due to favorable chlorine positioning for radical attack .

Key Research Findings

Demographic Variability : 2,4-DCP exposure disparities highlight regulatory gaps in monitoring industrial and agricultural regions .

Adsorbent Efficacy : Magnetic graphene oxide outperforms activated carbon in 2,4-DCP removal (100% vs. 60–70%) .

Metabolic Pathways: Fungal degradation of 2,4-DCP yields 2-chlorohydroquinone, a less toxic intermediate .

Biologische Aktivität

2,4-Dichlorophenol (2,4-DCP) is a chlorinated aromatic compound widely used in various industrial applications, including as a precursor in the synthesis of herbicides and as a disinfectant. Understanding its biological activity is crucial due to its environmental persistence and potential health impacts. This article reviews the biological activity of 2,4-DCP, focusing on its toxicological effects, metabolic pathways, and implications for human health based on diverse research findings.

2,4-DCP is characterized by two chlorine atoms attached to the phenolic ring at the 2 and 4 positions. Its molecular formula is CHClO. Upon exposure, 2,4-DCP undergoes metabolic transformations primarily in the liver. Studies indicate that it is metabolized through conjugation with glucuronic acid or sulfate to form less toxic metabolites that are excreted in urine .

Metabolism Pathway:

- Phase I Reactions: Cytochrome P450 enzymes facilitate the oxidation of 2,4-DCP to reactive intermediates.

- Phase II Reactions: These intermediates undergo conjugation to form glucuronide or sulfate conjugates .

Acute Toxicity

Acute exposure to 2,4-DCP can lead to severe health issues. Reports indicate fatalities associated with dermal exposure and inhalation in occupational settings, highlighting its potential for causing chemical burns and neurological effects such as seizures . The lethal dose has been reported around 24.3 mg/L in a case study involving dermal exposure .

Chronic Toxicity

Case Studies

- Occupational Exposure: A study among workers exposed to 2,4-DCP revealed incidences of chloracne and elevated liver enzyme levels, suggesting potential liver damage . However, confounding factors due to simultaneous exposure to other chemicals complicate the attribution of these health effects solely to 2,4-DCP.

- Animal Studies: In a subchronic study involving CD-1 mice exposed to varying concentrations of 2,4-DCP in drinking water (0.2 to 2 mg/L), no significant changes in body weight or organ weights were observed compared to controls. However, leukocyte counts increased significantly at higher doses .

Biodegradation and Environmental Impact

Summary of Research Findings

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing 2,4-DCP degradation using Fenton’s reagent?

A multivariable, multilevel experimental design (e.g., response surface methodology) is critical for optimizing parameters like Fe²⁺ concentration, H₂O₂ load, and temperature. For example, increasing Fe²⁺ enhances degradation, but H₂O₂ and temperature exhibit optimal thresholds. Statistical models derived from such designs enable process optimization while minimizing experimental runs .

Q. What are the primary methods for degrading 2,4-DCP in aqueous systems?

Common methods include:

- Fenton’s reagent : Oxidative degradation via hydroxyl radicals (•OH) generated from Fe²⁺ and H₂O₂ .

- Mechanochemical (MC) systems : Synergistic reduction-oxidation using zero-valent iron (ZVI) and peroxydisulfate (PDS) to generate reactive radicals .

- Plasma-assisted degradation : Dielectric barrier discharge (DBD) in oxygen achieves ~90% degradation via first-order kinetics .

- Fe⁰-CNTs-Cu/O₂ systems : In situ H₂O₂ generation and catalytic decomposition into •OH/O₂•⁻ radicals .

Q. How does environmental pH influence 2,4-DCP degradation kinetics?

Lower pH enhances adsorption and reaction rates in systems like manganese oxide (MnO₂)-mediated oxidation, where protonation increases surface complex formation. For example, triclosan oxidation by MnO₂ shows a reaction order of ~0.5 with respect to H⁺ . In contrast, alkaline conditions may stabilize intermediates, requiring pH-specific optimization .

Advanced Research Questions

Q. How can contradictions in reported degradation kinetics of 2,4-DCP be resolved?

Discrepancies arise from differences in catalyst composition, radical generation mechanisms, and analytical methods. For instance:

- Plasma systems (DBD) report first-order kinetics with rate constants ~0.2 s⁻¹ , while Fe⁰-CNTs-Cu/O₂ systems achieve 92.3% degradation via pseudo-first-order kinetics .

- Resolving contradictions requires standardized controls for pH, competing ions (e.g., Ca²⁺, Zn²⁺), and dissolved organic matter, which inhibit reactions by adsorbing to catalysts .

- Cross-validation using advanced analytical techniques (e.g., HPLC-MS for metabolite identification) ensures comparability .

Q. What mechanistic insights explain the formation of 2,4-DCP metabolites during fungal degradation?

Gloeophyllum striatum degrades 2,4-DCP via a Fenton-type mechanism, producing 4-chlorocatechol and 3,5-dichlorocatechol. Hydroxyl radicals (•OH) generated from Fe²⁺/H₂O₂ mediate bond cleavage, confirmed by inhibition studies with mannitol (•OH scavenger) and iron depletion . Parallel studies using synthetic Fenton’s reagent validate identical metabolite pathways .

Q. How do manganese oxides (MnO₂) influence the environmental fate of 2,4-DCP and structurally related compounds?

MnO₂ facilitates oxidative coupling and quinone formation via surface-bound Mn(IV)-phenol complexes. For 2,4-DCP, this results in ether linkage cleavage, yielding chlorinated byproducts. Reactivity is influenced by substituent electronic/steric effects and hydrophobicity, with MnO₂-mediated rates comparable to other chlorophenols .

Data-Driven Analysis Questions

Q. What are the key factors affecting the environmental persistence of 2,4-DCP?

- Hydrolysis : Half-life of 62 hours at pH 8 .

- Oxidation : Rapid degradation by permanganate (15 min at neutral pH) .

- Photolysis : Singlet oxygen reaction rate of 5.1 × 10⁶/M·sec .

- Microbial degradation : Brown-rot fungi utilize •OH-driven Fenton mechanisms .

Q. How can researchers address challenges in quantifying 2,4-DCP exposure biomarkers in epidemiological studies?

- Analytical methods : Use GC-MS or LC-MS/MS to distinguish 2,4-DCP from metabolites like 2,5-DCP and triclosan, which exhibit poor correlation (R = 0.28) .

- Sampling considerations : Account for short half-lives (30 min–3 days) and non-occupational exposure routes (air, food, water) .

- Confounding factors : Adjust for demographic variables (e.g., higher urinary 2,4-DCP in women and non-Hispanic Blacks) .

Methodological Optimization Questions

Q. What strategies improve energy efficiency in plasma-based 2,4-DCP degradation?

Energy efficiency in DBD systems ranges from 8–90 × 10⁻³ molecules/100 eV. Optimization involves modulating discharge power, oxygen flow rate, and reactor geometry to enhance radical yield while minimizing energy loss .

Q. How does the integration of carbon nanotubes (CNTs) enhance 2,4-DCP degradation in Fe⁰-CNTs-Cu systems?

CNTs act as electron mediators, accelerating Fe⁰ corrosion and H₂O₂ generation. Coupled with Cu⁰/Cu₂O, they facilitate •OH production, achieving 54.2% TOC removal. Electrochemical impedance spectroscopy (EIS) confirms enhanced charge transfer in CNT composites .

Eigenschaften

IUPAC Name |

2,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWRUODUSTPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3757-76-4 (hydrochloride salt), 50884-30-5 (potassium salt) | |

| Record name | 2,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020439 | |

| Record name | 2,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorophenol is a colorless crystalline solid with a medicinal odor. Melting point 45 °C. Sinks in water. Strong irritant to tissues; toxic by ingestion., Liquid; Pellets or Large Crystals, Colorless to pale yellow solid with a strong medicinal odor; Melts at 45 deg C; [HSDB] Crystalline solid; mp = 65-68 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

410 °F at 760 mmHg (NTP, 1992), 210 °C, 210.0 °C | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

237 °F (NTP, 1992), 113 °C, 200 °F (open cup); 237 °F (closed cup), 237 °F (114 °C) (open cup), 113 °C o.c. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in carbon tetrachloride, Soluble in ethanol, benzene, chloroform and ethyl ether., Soluble in aqueous alkali, oxygenated and chlorinated solvents., In water, 4.50X10+3 mg/L at 20 °C, 4.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor) | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.62, Relative vapor density (air = 1): 5.6 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 127 °F (NTP, 1992), 0.11 [mmHg], 0.09 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The mechanism by which 2,4-DCP causes death is uncertain, but this and other chlorinated phenols are known to uncouple oxidative phosphorylation. Most production of adenosine triphosphate, the carrier of free energy in cells, occurs through oxidative phosphorylation. Uncoupling oxidative phosphorylation at the mitochondrial level leads to profound disturbance of energy production and may have caused the rapid deaths described in this report., 2,4-DCP /uncouples/ oxidative phosphorylation in rat liver mitochondria and rat brain homogenates., Chlorophenols and their derivatives are a major component of environmental pollutants that are potential immunotoxicants. Deaminase assay performed on peripheral blood mononuclear cells (PBMCs) exposed to chlorophenolic compounds and its derivatives demonstrated a decreased proliferation rate and cell death. Chlorophenolic exposure also led to impaired production of IL-21 and IL-9 along with many other cytokines and chemokines that potentiate the inflammatory response. Using the PBMC activation model and gene expression profiling we provide insights into mechanisms by which the chlorophenolic compounds and their derivatives, especially pentachlorophenol (PCP) dysregulate the inflammatory response. /Investigators/ have shown here that PCP represses IL21 and IL9 expression thus affecting various downstream signaling pathways. ... PCP, a potent pollutant, imparts its cytotoxicity by evading the immune response by simultaneously affecting multiple signaling pathways in lymphocytes., Chlorinated phenols ... are very effective (... In vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (DCP) are ... suspected of potential endocrine disruptor activity. ... The androgenic action of 2,4-D and DCP was characterized using a mammalian detection system in prostate cancer cell lines. In in vitro assay systems, while 2,4-D or DCP alone did not show androgenic activity, 2,4-D or DCP with 5alpha-dihydroxytestosterone (DHT) exhibited synergistic androgenic activities. Co-treatment of 10 nM 2,4-D or DCP with 10 nM DHT was shown to stimulate the cell proliferation by 1.6-fold, compared to 10 nM DHT alone. In addition, in transient transfection assays, androgen-induced transactivation was also increased to a maximum of 32-fold or 1.28-fold by co-treatment of 2,4-D or DCP with DHT, respectively. However, 2,4-D and DCP exerted no effects on either mRNA or protein levels of AR. In a competitive AR binding assay, 2,4-D and DCP inhibited androgen binding to AR, up to 50% at concentrations of approximately 0.5 uM for both compounds. The nuclear translocation of green fluorescent protein-AR fusion protein in the presence of DHT was promoted as the result of the addition of 2,4-D and DCP. Collectively, these results that 2,4-D and DCP enhanced DHT-induced AR transcriptional activity might be attributable, at least in part, to the promotion of AR nuclear translocation. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade contains 2,6-dichlorophenol (8.0%), ... Chlorinated 2-phenoxyphenols, chlorinated diphenyl ethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS OR NEEDLES, Hexagonal needles from benzene, White ... solid, Pale yellow solid | |

CAS No. |

120-83-2 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R669TG1950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113 °F (NTP, 1992), 45 °C, 45.0 °C | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.